molecular formula C14H10ClN5O2S B5806197 5-[(3-chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)-1H-tetrazole

5-[(3-chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)-1H-tetrazole

Cat. No.: B5806197
M. Wt: 347.8 g/mol
InChI Key: FVBXIDGUAODNIO-UHFFFAOYSA-N
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Description

5-[(3-chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)-1H-tetrazole is an organic compound with the molecular formula C14H10ClN5O2S. It is a tetrazole derivative that features both a chlorobenzyl and a nitrophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)-1H-tetrazole typically involves multiple steps. One common method starts with the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with 4-nitrophenylhydrazine to form the corresponding hydrazone. The final step involves cyclization with sodium azide to yield the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(3-chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)-1H-tetrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)-1H-tetrazole is unique due to its combination of a chlorobenzyl group, a nitrophenyl group, and a tetrazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2S/c15-11-3-1-2-10(8-11)9-23-14-16-17-18-19(14)12-4-6-13(7-5-12)20(21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBXIDGUAODNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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